molecular formula C14H13FN2O B1649262 N-(3-Amino-4-methylphenyl)-4-fluorobenzamide CAS No. 1016847-69-0

N-(3-Amino-4-methylphenyl)-4-fluorobenzamide

Cat. No.: B1649262
CAS No.: 1016847-69-0
M. Wt: 244.26 g/mol
InChI Key: MQKGCHBTHYYTQV-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylphenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a methyl group, and a fluorobenzamide moiety. It is a crucial building block in medicinal chemistry and is used in the synthesis of various drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-methylphenyl)-4-fluorobenzamide can be achieved through several methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction is typically carried out in a microreactor system to optimize the reaction conditions and improve the selectivity of the desired product.

Industrial Production Methods

In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound. This method allows for precise control of reaction parameters and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-methylphenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, quinones, and amino derivatives .

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-methylphenyl)benzamide
  • N-(4-Fluorophenyl)benzamide
  • N-(3-Amino-4-methylphenyl)-2-fluorobenzamide

Uniqueness

N-(3-Amino-4-methylphenyl)-4-fluorobenzamide is unique due to the presence of both an amino group and a fluorine atom on the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKGCHBTHYYTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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